Cas no 1001757-53-4 (4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine)

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrazole core and a 4-fluorobenzyl group, offering reactivity for further functionalization. The compound’s amine group provides a versatile handle for derivatization, making it valuable in medicinal chemistry for the synthesis of biologically active molecules. The presence of both chloro and fluoro substituents enhances its stability and binding affinity in target interactions. This intermediate is particularly useful in the development of kinase inhibitors and other therapeutic agents, where precise molecular modifications are critical. High purity and consistent quality ensure reliable performance in synthetic applications.
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine structure
1001757-53-4 structure
商品名:4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
CAS番号:1001757-53-4
MF:C10H9N3FCl
メガワット:225.65
MDL:MFCD02254021
CID:3057781
PubChem ID:7022264

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-1-(4-fluoro-benzyl)-1 H -pyrazol-3-ylamine
    • AKOS B001322
    • ART-CHEM-BB B001322
    • 4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-AMINE
    • 4-CHLORO-1-(4-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE
    • 1001757-53-4
    • 4-Chloro-1-[(4-fluorophenyl)methyl]-1h-pyrazol-3-amine
    • STK312584
    • EN300-227889
    • 4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-amine
    • BBL038808
    • 4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
    • 4-Chloro-1-(4-fluoro-benzyl)-1H-pyrazol-3-ylamine
    • AKOS000304564
    • CS-0240334
    • 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
    • MDL: MFCD02254021
    • インチ: InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
    • InChIKey: QQJBDSCPPXFDGS-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)F)CN2C=C(C(=N)N2)Cl

計算された属性

  • せいみつぶんしりょう: 225.0469032Da
  • どういたいしつりょう: 225.0469032Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 43.8Ų

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine セキュリティ情報

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-227889-1.0g
4-chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
1001757-53-4 95%
1.0g
$482.0 2024-06-20
Enamine
EN300-227889-0.5g
4-chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
1001757-53-4 95%
0.5g
$376.0 2024-06-20
Fluorochem
030548-250mg
4-Chloro-1-(4-fluoro-benzyl)-1 H -pyrazol-3-ylamine
1001757-53-4
250mg
£160.00 2022-03-01
Fluorochem
030548-1g
4-Chloro-1-(4-fluoro-benzyl)-1 H -pyrazol-3-ylamine
1001757-53-4
1g
£363.00 2022-03-01
TRC
C370123-50mg
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
1001757-53-4
50mg
$ 105.00 2022-04-01
Chemenu
CM313121-1g
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
1001757-53-4 95%
1g
$110 2023-02-03
TRC
C370123-100mg
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine
1001757-53-4
100mg
$ 160.00 2022-04-01
Enamine
EN300-227889-0.1g
4-chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
1001757-53-4 95%
0.1g
$167.0 2024-06-20
1PlusChem
1P008SFR-50mg
4-CHLORO-1-(4-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE
1001757-53-4 95%
50mg
$195.00 2023-12-27
Enamine
EN300-227889-1g
4-chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
1001757-53-4 95%
1g
$482.0 2023-09-15

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine 関連文献

4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amineに関する追加情報

Introduction to 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (CAS No. 1001757-53-4) in Modern Chemical Biology and Medicinal Chemistry

The compound 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (CAS No. 1001757-53-4) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural framework, characterized by a pyrazole core substituted with chloro, fluorobenzyl, and amine functional groups, positions it as a versatile scaffold for the development of novel therapeutic agents. This introduction explores the compound's chemical properties, its potential applications in drug discovery, and its relevance to contemporary research endeavors.

At the heart of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine lies a pyrazole ring, a heterocyclic structure renowned for its broad spectrum of biological activities. Pyrazoles have been extensively studied due to their ability to modulate various biological pathways, making them valuable in the design of pharmaceuticals targeting diseases such as cancer, inflammation, and infectious disorders. The introduction of a chloro substituent at the 4-position enhances the electrophilicity of the pyrazole ring, facilitating further functionalization and enabling the synthesis of more complex derivatives.

The presence of a 4-fluorobenzyl group at the 1-position adds another layer of complexity to the compound's reactivity and biological profile. Fluorine atoms are well-known for their ability to influence pharmacokinetic properties, including metabolic stability and binding affinity. In particular, fluorinated aromatic rings can improve drug solubility and reduce susceptibility to enzymatic degradation, thereby extending the half-life of therapeutic agents. The combination of chloro and fluoro substituents in 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine suggests potential applications in designing molecules with enhanced bioavailability and target specificity.

The amine group at the 3-position of the pyrazole ring provides a site for further derivatization, allowing chemists to explore diverse chemical modifications. Amines are key functional groups in medicinal chemistry, serving as anchors for linking different molecular fragments or as pharmacophores themselves. The versatility of this amine moiety enables the synthesis of peptidomimetics, kinase inhibitors, and other biologically active compounds. Recent studies have demonstrated that pyrazole derivatives bearing amine functionalities exhibit promising activities against various disease targets, underscoring the therapeutic potential of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine.

In recent years, computational modeling and high-throughput screening have accelerated the discovery of novel drug candidates. The structural features of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine make it an attractive candidate for virtual screening against large databases of biological targets. Computational studies have shown that this compound can interact with proteins involved in cancer signaling pathways, such as kinases and transcription factors. These interactions may lead to the development of small-molecule inhibitors that disrupt aberrant signaling networks in tumors.

Experimental validation has further supported the biological relevance of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine. In vitro assays have revealed that derivatives of this compound exhibit inhibitory effects on enzymes implicated in inflammation and immune responses. For instance, studies have shown that certain pyrazole-based inhibitors can modulate Janus kinases (JAKs), which play a crucial role in inflammatory processes. By targeting JAKs, these compounds may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine involves multi-step organic transformations that highlight its synthetic accessibility. The chlorination step at the 4-position can be achieved using standard electrophilic halogenation reagents, while the introduction of the 4-fluorobenzyl group typically requires cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The final step involves functionalizing the amine group through nucleophilic substitution or other suitable methods. These synthetic strategies provide chemists with a robust platform for generating libraries of related compounds for further biological evaluation.

The pharmacological profile of 4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is still being explored, but preliminary findings suggest its potential as an anti-inflammatory agent. In animal models of inflammation, pyrazole derivatives have demonstrated abilities to reduce cytokine production and attenuate inflammatory responses without significant side effects. These properties make them attractive candidates for developing new treatments for chronic inflammatory diseases.

Future research directions may focus on optimizing the pharmacokinetic properties and improving target selectivity through structural modifications. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) can be employed to refine the scaffold and enhance binding affinity to specific biological targets. Additionally, exploring prodrug strategies could enhance oral bioavailability and tissue distribution.

In conclusion,4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amineseemsto be a promising compound with diverse applications in chemical biology and medicinal chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies,this compound is poised to play a significant role in future drug development efforts.

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